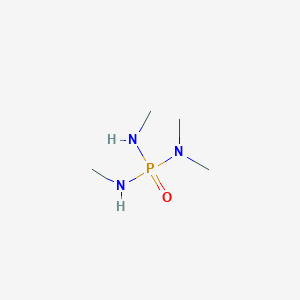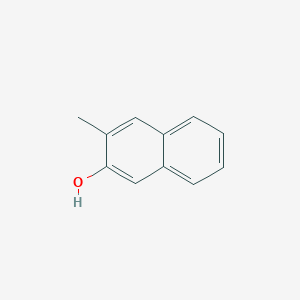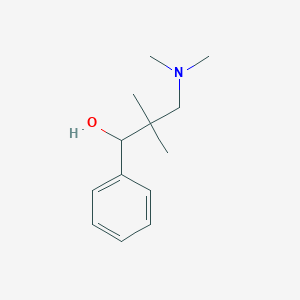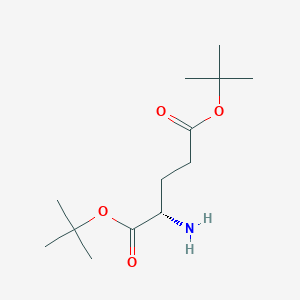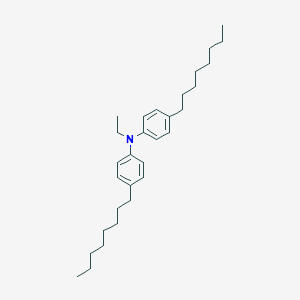
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline is a chemical compound that belongs to the family of organic compounds known as anilines. It is commonly used in scientific research to study its biochemical and physiological effects on living organisms.
Mécanisme D'action
The mechanism of action of N-Ethyl-4-octyl-N-(4-octylphenyl)aniline is not fully understood. However, it is believed that the compound interacts with the electronic structure of organic materials and affects their charge transport properties. It has been shown to improve the performance of organic semiconductors, OLEDs, OPVs, and OFETs.
Effets Biochimiques Et Physiologiques
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-hazardous.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Ethyl-4-octyl-N-(4-octylphenyl)aniline in lab experiments is its ability to improve the performance of organic materials. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound compared to other organic materials used in research.
Orientations Futures
There are several future directions for the research on N-Ethyl-4-octyl-N-(4-octylphenyl)aniline. One direction is the development of new organic semiconductors and their properties. Another direction is the study of the charge transport properties of organic materials. Additionally, the development of new OLEDs, OPVs, and OFETs using this compound is another potential future direction.
Méthodes De Synthèse
The synthesis of N-Ethyl-4-octyl-N-(4-octylphenyl)aniline involves the reaction of 4-n-octylphenylamine and ethyl 4-octylbenzoate in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as toluene or xylene. The product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline has several scientific research applications. It is commonly used in the study of organic semiconductors and their properties. It is also used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, it is used in the study of charge transport in organic materials and the development of organic field-effect transistors (OFETs).
Propriétés
Numéro CAS |
19182-05-9 |
|---|---|
Nom du produit |
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline |
Formule moléculaire |
C30H47N |
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
N-ethyl-4-octyl-N-(4-octylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-4-7-9-11-13-15-17-27-19-23-29(24-20-27)31(6-3)30-25-21-28(22-26-30)18-16-14-12-10-8-5-2/h19-26H,4-18H2,1-3H3 |
Clé InChI |
SCZZLKXIDKQDDI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)N(CC)C2=CC=C(C=C2)CCCCCCCC |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)N(CC)C2=CC=C(C=C2)CCCCCCCC |
Autres numéros CAS |
19182-05-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
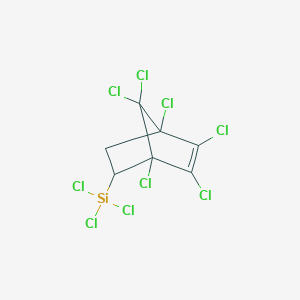
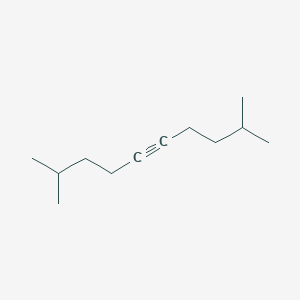
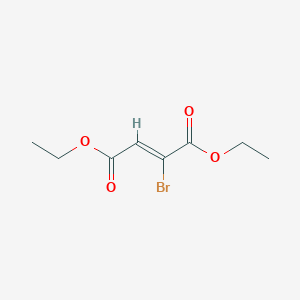
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)

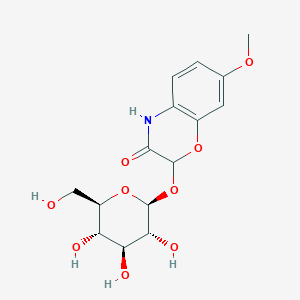
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
